molecular formula C12H12F2O3 B15279418 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid

Cat. No.: B15279418
M. Wt: 242.22 g/mol
InChI Key: DUNDEEIKFCKCDH-UHFFFAOYSA-N
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Description

4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is an organic compound with the molecular formula C11H10F2O3 It is characterized by the presence of a benzoic acid moiety substituted with a 3,3-difluorocyclobutyl group via a methoxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of 4-hydroxybenzoic acid with 3,3-difluorocyclobutylmethanol under basic conditions to form the desired product. The reaction is usually carried out in the presence of a base such as potassium carbonate and a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Major Products Formed

Scientific Research Applications

4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Cyclopropylmethoxy)-4-(difluoromethoxy)benzoic acid
  • 3,4-Dimethoxybenzoic acid
  • 3-Methoxy-4-methylbenzoic acid

Uniqueness

4-((3,3-Difluorocyclobutyl)methoxy)benzoic acid is unique due to the presence of the 3,3-difluorocyclobutyl group, which imparts distinct chemical and physical properties. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable molecule for various research applications .

Properties

Molecular Formula

C12H12F2O3

Molecular Weight

242.22 g/mol

IUPAC Name

4-[(3,3-difluorocyclobutyl)methoxy]benzoic acid

InChI

InChI=1S/C12H12F2O3/c13-12(14)5-8(6-12)7-17-10-3-1-9(2-4-10)11(15)16/h1-4,8H,5-7H2,(H,15,16)

InChI Key

DUNDEEIKFCKCDH-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1(F)F)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

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